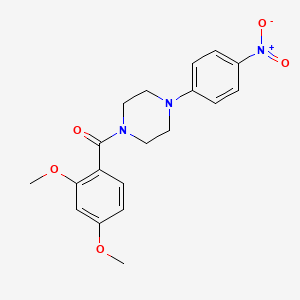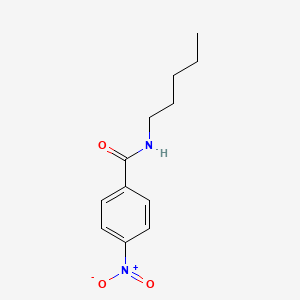![molecular formula C23H20N4O B11026608 3-amino-7-(2-methylphenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11026608.png)
3-amino-7-(2-methylphenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of heterocyclic compounds and contains an imidazo[1,5-b]cinnoline core.
- The structure consists of a dihydroimidazo[1,5-b]cinnoline fused with an amino group at position 3, a phenyl group at position 1, and a 2-methylphenyl group at position 7.
- This compound may have interesting biological properties due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar heterocyclic compounds are often synthesized through multistep organic synthesis .
- Industrial production methods would likely involve optimized synthetic routes , but these details remain proprietary.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions can alter the imidazo[1,5-b]cinnoline ring system.
Substitution: Substituents on the phenyl rings may be replaced.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Could involve reagents like potassium permanganate or chromic acid.
Reduction: Hydrogenation using a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
- Major products would vary based on the reaction type.
Scientific Research Applications
- In chemistry, this compound might serve as a building block for more complex molecules.
- In biology and medicine, researchers could explore its potential pharmacological activities (e.g., as an anticancer agent or kinase inhibitor).
- In industry, it could find use in materials science , such as organic semiconductors or dyes.
Mechanism of Action
- The exact mechanism of action would depend on the specific biological context.
- Potential molecular targets could include enzymes , receptors , or cellular pathways .
- Further research would be needed to elucidate this compound’s precise effects.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds with the same structure.
- you might explore related heterocyclic compounds or analogs to highlight its uniqueness.
Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods would require further investigation
Properties
Molecular Formula |
C23H20N4O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-amino-7-(2-methylphenyl)-1-phenyl-7,8-dihydro-6H-imidazo[1,5-b]cinnolin-9-one |
InChI |
InChI=1S/C23H20N4O/c1-14-7-5-6-10-17(14)16-11-19-18(21(28)12-16)13-20-22(15-8-3-2-4-9-15)25-23(24)27(20)26-19/h2-10,13,16H,11-12H2,1H3,(H2,24,25) |
InChI Key |
YTSCWESATSFWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NN4C(=C(N=C4N)C5=CC=CC=C5)C=C3C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-dimethyl-4-(phenylamino)-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11026544.png)
![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)-4-oxobutanamide](/img/structure/B11026550.png)

![3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026557.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11026569.png)
![5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11026571.png)
![2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-propyl-1,3-thiazole-5-carboxamide](/img/structure/B11026576.png)
![6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol](/img/structure/B11026588.png)
![2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11026594.png)


![2-(2-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11026620.png)
![2-[(2-methylpropyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11026625.png)
